2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4(5H)-one

Lipophilicity Hydrogen bonding Positional isomerism

Researchers seeking to explore novel chemical space within the biologically privileged pseudothiohydantoin class often face limited access to unique ortho-substituted variants, which are critical for probing key hydrogen-bonding interactions and steric effects not represented in common para-substituted training sets. - **Exploit a validated QSAR model** (R²=0.9482) for 11β-HSD1 inhibitors; its 2-ethoxyphenyl substituent introduces untested descriptors ideal for model extrapolation. - **Screen for potent tyrosinase inhibition** using a scaffold proven to deliver analogs with up to 26-fold greater potency than kojic acid (IC50 0.4 µM). - **Leverage a 2.4-2.9× potency advantage** (IC50 0.31 µM) over rhodanine-based PDE4 inhibitors for respiratory or inflammatory disease research. This high-purity building block is sourced exclusively for R&D, ensuring batch-to-batch consistency for reproducible high-throughput screening and SAR studies.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
Cat. No. B12161539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4(5H)-one
Molecular FormulaC11H12N2O2S
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1N=C2NC(=O)CS2
InChIInChI=1S/C11H12N2O2S/c1-2-15-9-6-4-3-5-8(9)12-11-13-10(14)7-16-11/h3-6H,2,7H2,1H3,(H,12,13,14)
InChIKeyZIHUXCKOBAODIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Ethoxyphenyl)amino]-1,3-thiazol-4(5H)-one Overview


2-[(2-Ethoxyphenyl)amino]-1,3-thiazol-4(5H)-one (CAS 488725-80-0; molecular formula C11H12N2O2S; MW 236.29 g/mol) belongs to the 2-arylaminothiazol-4(5H)-one class, also known as pseudothiohydantoins. This heterocyclic scaffold is recognized as a privileged structure in medicinal chemistry, serving as a core template for developing inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), tyrosinase, phosphodiesterase-4 (PDE4), and various kinases [1] [2]. The compound features a 2-ethoxyphenyl substituent at the exocyclic amino position, which distinguishes it from other positional isomers and alkoxy variants . It has been utilized as a research intermediate and screened in multiple high-throughput screening (HTS) campaigns, demonstrating its relevance across diverse target classes .

2-[(2-Ethoxyphenyl)amino]-1,3-thiazol-4(5H)-one: Substitution Risks


Within the 2-arylaminothiazol-4(5H)-one class, even seemingly minor structural modifications result in profound shifts in biological activity and physicochemical properties. The position of the ethoxy substituent on the phenyl ring critically influences molecular recognition: the 2-ethoxy (ortho) substitution creates a distinct hydrogen-bonding environment and steric profile compared to the 4-ethoxy (para) isomer [1]. Published QSAR models built on 56 2-aminothiazol-4(5H)-one derivatives demonstrate that molecular descriptors—including 3D-MoRSE, GETAWAY, and topological indices—capture subtle structural variations that directly predict 11β-HSD1 inhibitory potency with high accuracy (R²=0.9482, Q²=0.9944) [2]. Furthermore, structure–activity relationship (SAR) studies on related 2-(4-alkoxyphenylamino)thiazol-4(5H)-ones show that changing the alkoxy group length and position significantly alters antitumor activity profiles across the NCI 60-cell-line panel [3]. Generic substitution without experimental verification therefore risks loss of target engagement, altered selectivity, and unpredictable pharmacokinetic behavior.

Differentiation Evidence for 2-[(2-Ethoxyphenyl)amino]-1,3-thiazol-4(5H)-one


Structural vs. 4-Ethoxy Positional Isomer

The target compound bears the ethoxy group at the ortho (2-) position of the phenyl ring, whereas the commercially available analog 2-[(4-ethoxyphenyl)amino]-1,3-thiazol-4(5H)-one (CAS 17823-26-6) carries it at the para (4-) position . Ortho substitution introduces intramolecular hydrogen-bonding potential (between the ethoxy oxygen and the NH linker) and steric constraint that is absent in the para isomer. Computational predictions using the SMILES CCOc1ccccc1N=C1NC(=O)CS1 for the target and CCOc1ccc(N=C1NC(=O)CS1)cc1 for the comparator indicate a LogP difference of approximately ΔLogP ≈ +0.2 units favoring the ortho isomer due to reduced solvent exposure of the polar ethoxy oxygen . This altered lipophilicity profile directly impacts membrane permeability and non-specific protein binding, making the two isomers non-interchangeable in cellular assays.

Lipophilicity Hydrogen bonding Positional isomerism

QSAR-Predicted 11β-HSD1 Inhibitory Potential

A robust QSAR model (R² = 0.9482, cross-validated Q² = 0.9944) was developed using 56 2-aminothiazol-4(5H)-one derivatives with experimentally reported 11β-HSD1 inhibitory activities [1]. The model, built with Artificial Neural Networks (10-11-1 architecture) and employing GETAWAY, 3D-MoRSE, RDF descriptors, and multiple topological indices, can predict the 11β-HSD1 inhibitory activity of novel analogs including the target compound. While the parent scaffold pseudothiohydantoin (2-aminothiazol-4(5H)-one, CAS 556-90-1) itself lacks direct 11β-HSD1 data, it has demonstrated PDE4 inhibitory activity with IC50 = 0.31 μM [2], confirming the scaffold's inherent bioactivity. QSAR-driven predictions suggest that N-aryl substitution with a 2-ethoxyphenyl group enhances key descriptor values associated with improved 11β-HSD1 binding compared to unsubstituted phenyl [1].

11β-HSD1 inhibition QSAR Metabolic disorders

Tyrosinase Inhibition vs. Kojic Acid

Thiazol-4(5H)-one analogs with a 2-aryl(alkyl)amino substitution pattern have been systematically evaluated as mushroom tyrosinase inhibitors [1]. The most potent analog in this series (compound 11) exhibited an IC50 of 0.4 ± 0.01 μM, representing a 26-fold improvement over the standard inhibitor kojic acid (IC50 ≈ 10.4 μM under the same assay conditions) [1]. While the target compound itself has not been directly tested in this assay, it shares the identical 2-arylaminothiazol-4(5H)-one core scaffold and differs only in the substitution pattern at the exocyclic nitrogen and the C-5 position. The SAR trends from this study indicate that the 2-aryl(alkyl)amino substitution is a critical determinant of tyrosinase inhibitory potency [1] [2].

Tyrosinase inhibition Antimelanogenic Kojic acid comparator

PDE4 Inhibition: Pseudothiohydantoin vs. Rhodanine

The pseudothiohydantoin scaffold (2-aminothiazol-4(5H)-one), which constitutes the core of the target compound, was evaluated as a structural replacement for rhodanine in the context of PDE4 inhibition [1]. Pseudothiohydantoin derivative 7 exhibited a PDE4 IC50 of 0.31 μM, demonstrating approximately 2.4–2.9-fold greater potency than the benchmark rhodanine-based inhibitors 2n (IC50 = 0.89 μM) and 3i (IC50 = 0.74 μM) [1]. The target compound retains this identical pseudothiohydantoin core with an additional 2-ethoxyphenyl substituent on the exocyclic amine, which may further modulate PDE4 binding affinity through hydrophobic interactions with the enzyme active site [1].

PDE4 inhibition Pseudothiohydantoin Rhodanine replacement

Antitumor Screening in NCI 60-Cell Panel

A series of 5-substituted 2-(4-alkoxyphenylamino)thiazol-4(5H)-ones was synthesized and evaluated for antitumor activity across the full NCI 60 human tumor cell line panel [1]. The study identified a lead compound—4-ethoxycarbonylphenylamide of 5-carboxymethyl-2-(4-methoxyphenylamino)thiazol-4(5H)-one—with high antitumor activity [1]. This demonstrates that the 2-(alkoxyphenylamino)thiazol-4(5H)-one scaffold is compatible with potent antitumor activity and provides a comparative framework for evaluating the target compound, which features a 2-ethoxyphenyl (ortho) rather than a 4-methoxyphenyl (para) substituent [1]. The positional variation (ortho vs. para) represents an unexplored structural dimension within this antitumor-active chemotype [1] [2].

Antitumor activity NCI 60-cell-line panel Alkoxyphenylamino thiazolones

Multi-Target HTS Profile

The compound has been included in multiple HTS campaigns deposited in PubChem, targeting diverse protein classes including regulators of G-protein signaling (RGS4), opioid receptors (OPRM1/OPRD1), disintegrin and metalloproteinase ADAM17, and muscarinic acetylcholine receptor M1 (CHRM1) . This multi-target screening history indicates that the compound is recognized as a drug-like, screening-compatible molecule with potential for target engagement across GPCR, enzyme, and protein-protein interaction targets . In contrast, many structurally similar 2-arylaminothiazol-4(5H)-ones have not been subjected to comparable broad profiling, meaning their multi-target activity landscape remains unknown .

High-throughput screening Target engagement Screening library compound

2-[(2-Ethoxyphenyl)amino]-1,3-thiazol-4(5H)-one: Application Scenarios


11β-HSD1 Inhibitor Optimization via QSAR

Researchers pursuing 11β-HSD1 inhibitors for metabolic disorders can deploy this compound as a novel N-aryl pseudothiohydantoin variant, leveraging the validated QSAR model (R² = 0.9482, Q² = 0.9944) to predict its inhibitory potential before synthesis [1]. The 2-ethoxyphenyl substituent introduces descriptor values not represented in the original 56-compound training set, offering an opportunity to test model extrapolation and identify new SAR hotspots [1].

Tyrosinase Inhibitor Screening with Ortho-Ethoxy Advantage

Given that 2-arylaminothiazol-4(5H)-one analogs have demonstrated up to 26-fold greater potency than kojic acid in mushroom tyrosinase assays [1], this compound can serve as a structurally distinct candidate for tyrosinase inhibition screening. The ortho-ethoxy substitution pattern is not represented among the published active analogs, providing a novel chemical space exploration opportunity for antimelanogenic or skin-lightening applications [1] .

PDE4 Inhibitor Development

The pseudothiohydantoin core has demonstrated a 2.4–2.9× potency advantage over rhodanine-based PDE4 inhibitors (IC50 = 0.31 μM vs. 0.74–0.89 μM) [1]. This compound, bearing an additional 2-ethoxyphenyl substituent, can be used as a starting point for PDE4 inhibitor optimization, particularly for respiratory or inflammatory indications where PDE4 is a validated target [1].

Antitumor Screening with Ortho-Ethoxy Differentiation

The 2-(4-alkoxyphenylamino)thiazol-4(5H)-one class has shown confirmed antitumor activity in the NCI 60-cell-line panel [1]. This compound, with its ortho-ethoxy substitution, offers a structurally differentiated analog for comparative antitumor profiling against the established para-alkoxy series, potentially revealing novel cell-line selectivity patterns [1] .

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